molecular formula C6H9NO2 B8353224 5,6-Dihydro-2h-pyran-3-carboxaldehyde oxime CAS No. 71365-12-3

5,6-Dihydro-2h-pyran-3-carboxaldehyde oxime

Cat. No.: B8353224
CAS No.: 71365-12-3
M. Wt: 127.14 g/mol
InChI Key: DSQLDURTQNEHJO-UHFFFAOYSA-N
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Description

5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime is an organic compound with the molecular formula C6H9NO2 It is a derivative of 5,6-dihydro-2H-pyran-3-carboxaldehyde, where the aldehyde group is converted to an oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-2H-pyran-3-carboxaldehyde oxime typically involves the reaction of 5,6-dihydro-2H-pyran-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5,6-dihydro-2H-pyran-3-carboxaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-2H-pyran-3-carboxaldehyde: The parent compound, which lacks the oxime group.

    2H-Pyran-3-carboxaldehyde: A similar compound with a different degree of saturation.

    3,6-Dihydro-2H-pyran-5-carbaldehyde: Another structural isomer with different functional group positioning.

Uniqueness

5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other similar molecules. This makes it a valuable intermediate in organic synthesis and a candidate for various research applications.

Properties

CAS No.

71365-12-3

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

N-(3,6-dihydro-2H-pyran-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C6H9NO2/c8-7-4-6-2-1-3-9-5-6/h2,4,8H,1,3,5H2

InChI Key

DSQLDURTQNEHJO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=C1)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 5,6-dihydro-2H-pyran-3-carbaldehyde (10 g, 89 mmol) and hydrochloric acid salt of hydroxylamine (12.0 g, 178 mmol) in water (80 mL) was added a solution of sodium hydroxide (6.4 g, 160 mmol) in water (20 mL) dropwise. The cooling bath was removed and the mixture was allowed to stir at ambient temperature for 1 hour, the resulting solution was acidified with 2 N aqueous hydrochloric acid to pH 3-4, and then extracted with ethyl acetate (3×100 mL). All the organic solutions were washed with saturated NaHCO3 aqueous solution (2×50 mL), brine (2×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a white solid, which was used in next step without further purification. 1H NMR (300 MHz, CD3OD) δ 7.76 (s, 1H), 6.15 (br, 1H), 4.35 (d, J=1.8 Hz, 2H), 3.86 (t, J=5.7 Hz, 2H), 2.32-2.31 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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